4-(4-Hexylphenyl)-4-oxobutanoic acid
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Overview
Description
4-(4-Hexylphenyl)-4-oxobutanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structures or functional groups, such as 4-substituted 2,4-dioxobutanoic acids and their derivatives. These compounds are of interest due to their potential applications in fields like UV filtration, medicine, and materials science .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of anhydrides with amines or other nucleophiles to introduce various substituents on the 4-oxobutanoic acid backbone. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similar synthetic strategies could potentially be applied to synthesize 4-(4-Hexylphenyl)-4-oxobutanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. These methods provide information about the functional groups, bond conformations, and overall molecular geometry. For instance, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell with specific geometric parameters . Similar analysis could be expected for 4-(4-Hexylphenyl)-4-oxobutanoic acid.
Chemical Reactions Analysis
The chemical reactivity of these compounds can involve various types of reactions, such as deamination, reduction, and photocyclization. For example, the UV filter compound 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside is suggested to be derived from L-3-hydroxykynurenine O-beta-D-glucoside through a deamination-reduction process . The potential for photocyclization reactions has also been discussed in the context of compounds with similar structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and thermal stability, are important for their practical applications. For example, the compound 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ was found to be thermally stable up to 130 °C with a melting point of 163 °C . The liquid crystalline character of certain 4-oxy acids has been studied using techniques like DSC and VTXRD . These properties would be relevant for the analysis of 4-(4-Hexylphenyl)-4-oxobutanoic acid as well.
Scientific Research Applications
1. Structural Analysis and Vibrational Studies
4-(4-Hexylphenyl)-4-oxobutanoic acid and similar compounds have been the subject of various structural and vibrational studies. For instance, Rahul Raju et al. (2015) analyzed the molecular structure, hyperpolarizability, and other characteristics of a closely related compound using spectroscopic methods and theoretical calculations. Such studies are fundamental in understanding the molecular properties and potential applications of these compounds.
2. Molecular Docking and Electronic Studies
Research conducted by K. Vanasundari et al. (2018) involved molecular docking, vibrational, and structural investigations of compounds similar to 4-(4-Hexylphenyl)-4-oxobutanoic acid. Their work emphasizes the importance of these compounds in understanding molecular interactions and potential biological activities, which can lead to pharmaceutical applications.
3. Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 4-(4-Hexylphenyl)-4-oxobutanoic acid have been extensively studied. For instance, P. Nayak et al. (2014) detailed the synthesis of a similar compound and its structural analysis using various spectroscopic methods. Understanding the synthesis pathways and structural features of these compounds is essential for their potential application in various fields, including materials science.
4. Antioxidant Properties
Research into the antioxidant properties of derivatives of 4-oxobutanoic acid, such as the study conducted by S. Stanchev et al. (2009), highlights the potential use of these compounds in medicinal chemistry. Understanding these properties is crucial for developing new therapeutic agents.
5. Nonlinear Optical Materials
Studies such as the one by H. Kiyani et al. (2015) have shown that derivatives of 4-oxobutanoic acid could serve as candidates for nonlinear optical materials. This has implications for the development of new materials in optics and electronics.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-hexylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKOZXEVDESBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384256 |
Source
|
Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hexylphenyl)-4-oxobutanoic acid | |
CAS RN |
64779-08-4 |
Source
|
Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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